molecular formula C12H9N3O2 B1588990 2-(2,4-dihydroxyphenyl)-2H-benzotriazole CAS No. 22607-31-4

2-(2,4-dihydroxyphenyl)-2H-benzotriazole

Cat. No. B1588990
CAS RN: 22607-31-4
M. Wt: 227.22 g/mol
InChI Key: LEBRCVXHIFZXEM-UHFFFAOYSA-N
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Description

“2-(2,4-dihydroxyphenyl)-2H-benzotriazole” is a compound that belongs to the class of organic compounds known as catechols . These are compounds containing a 1,2-benzenediol moiety . It is also known as Methanone, (2,4-dihydroxyphenyl)phenyl- . The molecular formula of this compound is C13H10O3 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel ESIPT inspired benzimidazole, benzoxazole and benzothiazole were synthesized from 2,4-dihydroxy benzoic acid and 1,2-phenelenediamine, 2-aminophenol, and 2-aminothiophenol respectively . Another approach involved the reaction of resorcinol with in situ-formed electrophilic .


Molecular Structure Analysis

The molecular structure of “2-(2,4-dihydroxyphenyl)-2H-benzotriazole” is characterized by a single absorption and dual emission with large Stokes shift originating from excited state intramolecular proton transfer . The absorption-emission characteristics of these compounds are studied as a function of pH .


Chemical Reactions Analysis

The synthesized 2-(2′,4 ′-dihydroxyphenyl) benzimidazole, benzoxazole and benzothiazole are fluorescent and the emission characteristic are very sensitive to the micro-environment . They show a single absorption and dual emission with large Stokes shift originating from excited state intramolecular proton transfer .


Physical And Chemical Properties Analysis

The molecular weight of “2-(2,4-dihydroxyphenyl)-2H-benzotriazole” is 214.2167 . The compound is fluorescent and its emission characteristics are very sensitive to the micro-environment .

Future Directions

The future directions for “2-(2,4-dihydroxyphenyl)-2H-benzotriazole” could involve further exploration of its properties and potential applications. Given its unique characteristics, it could be of interest in various fields such as biotechnology, biomedical and biosensing areas .

properties

IUPAC Name

4-(benzotriazol-2-yl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c16-8-5-6-11(12(17)7-8)15-13-9-3-1-2-4-10(9)14-15/h1-7,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBRCVXHIFZXEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(N=C2C=C1)C3=C(C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453907
Record name 2-(2,4-dihydroxyphenyl)-2H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dihydroxyphenyl)-2H-benzotriazole

CAS RN

22607-31-4
Record name 2-(2,4-dihydroxyphenyl)-2H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
JC Crawford - Progress in polymer science, 1999 - Elsevier
2(2-hydroxyphenyl)2H-benzotriazole ultraviolet stabilizers are now the most prominent and effective stabilizers for plastics materials, especially automotive coatings. This article …
Number of citations: 113 www.sciencedirect.com
L Stoeber, A Sustic, WJ Simonsick Jr, O Vogl - 2000 - Taylor & Francis
Mass spectrometry using the potassium ionization of desorbed species (K + IDS) technique was found to be an unusually fruitful method to characterize 2(2-hydroxyphenyl)2H-…
Number of citations: 4 www.tandfonline.com
AI Sustic - 1992 - search.proquest.com
2 (2-hydroxyphenyl) 2H-benzotriazole derivatives containing electron donating substituents on the benzotriazole ring have been synthesized such that films of the polymerizable …
Number of citations: 4 search.proquest.com
S Li, AC Albertsson, A Gupta, W Bassett… - Monatshefte für Chemie …, 1984 - Springer
2(2,4-Dihydroxyphenyl)2H-benzotriazole has been prepared in about 50% yield by condensation ofo-nitrobenzenediazonium chloride with resorcinol followed by reductive cyclization …
Number of citations: 41 link.springer.com
PM Gomez, O Vogl - Polymer journal, 1986 - nature.com
2 (2, 4-Dihydroxyphenyl) H-4-hydroxybenzotriazole and 2 (2, 4-dihydroxy-phenyl) 2H-1, 3-di (4-hydroxybenzotriazole) were incorporated in amounts of 1 to 10 mol% into examples of …
Number of citations: 11 www.nature.com
M fiir Chemic - 1983 - academia.edu
2 (2-Hydroxyphenyl) 2H-benzotriazoles with various substituents in the benzotriazole or phenyl rings have been known for over 20 years as ultraviolet stabilizers 1-3 and have been …
Number of citations: 3 www.academia.edu
S Li, A Gupta, AC Albertsson, W Bassett, O Vogl - Polymer Bulletin, 1984 - Springer
Acrylates and methacrylates of 1,3(2,4-dihydroxyphenyl)-di(2H-benzotriazole) and 1,3(2,4,6-trihydroxyphenyl)-di(2H-benzotriazole) have been prepared by treating acrylic acid or …
Number of citations: 2 link.springer.com
A Sustic, C Zhang, O Vogl - … Science, Part A: Pure and Applied …, 1993 - Taylor & Francis
Three 2(2,4-dihydroxyphenyl)2H-benzotriazole derivatives were reacted with glycidyl methacrylate on the 4-hydroxyl group of the benzotriazole molecules to give the corresponding …
Number of citations: 12 www.tandfonline.com
O Vogl, AC Albertsson, Z Janovic - Polymer, 1985 - Elsevier
Many new speciality polymers have been developed in the last few years. In this paper polymeric stabilizers (antioxidants, flame retardants and ultraviolet stabilizers) will be discussed. …
Number of citations: 105 www.sciencedirect.com
S Li, O Vogl - Polymer Bulletin, 1984 - Springer
Selected 10-undecenoic acid esters were prepared from 10-undecenoic acid and four phenolic ultraviolet stabilizers: (1) 2(2-hydroxy-4-undecenoxyphenyl) 2H-benzotriazole, (2) 2(2,6-…
Number of citations: 7 link.springer.com

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